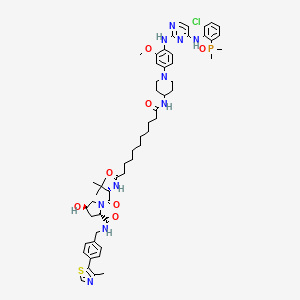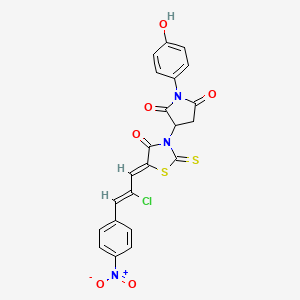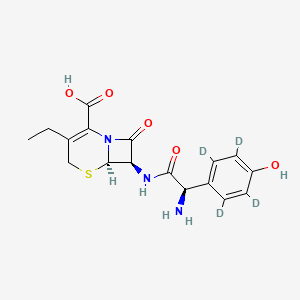
3-Ethyl Cefadroxil-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl Cefadroxil-d4: is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C17H15D4N3O5S, and it has a molecular weight of 381.44 .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Cefadroxil-d4 involves several steps:
Starting Material: The synthesis begins with cefadroxil as the raw material.
Addition of Ethanol or Ethyl Ether: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C. The mixture is stirred vigorously, filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.
Ammonia Water Treatment: The filter cake is placed in ammonia water and stirred gently, keeping the pH below 9. The ammonia water solution of cefadroxil is obtained by filtering out the precipitate.
Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C. The final pH is kept between 4.0 and 6.0 for 30 minutes to 5 hours until crystals precipitate slowly.
Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: 3-Ethyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
3-Ethyl Cefadroxil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the pharmaceutical industry for the synthesis of novel cephalosporin antibiotics.
作用机制
The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
相似化合物的比较
Cefadroxil: A first-generation cephalosporin antibiotic with a similar structure and mechanism of action.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefprozil: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 3-Ethyl Cefadroxil-d4 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs .
属性
分子式 |
C17H19N3O5S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
InChI 键 |
VPGPNEAHLAGGHS-VWZYBACSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H] |
规范 SMILES |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


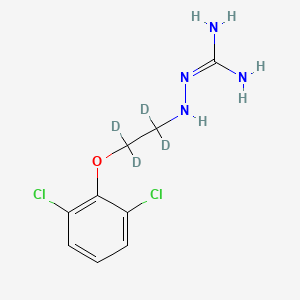

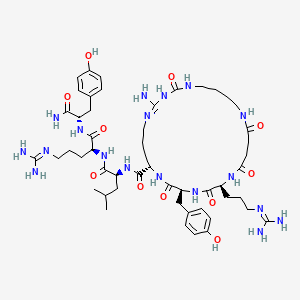
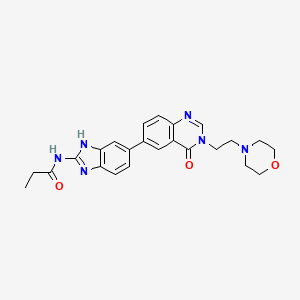
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
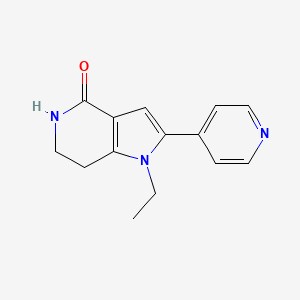
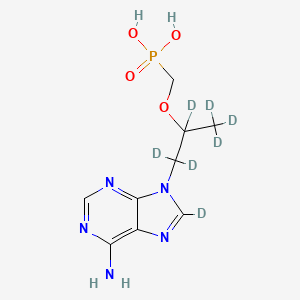
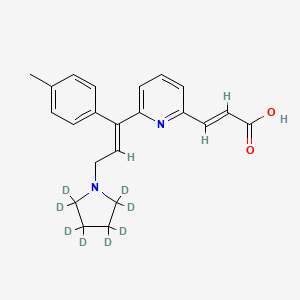
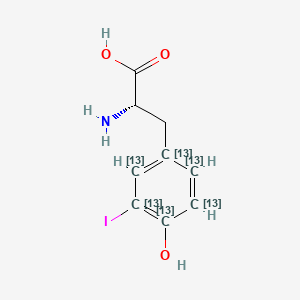

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

